![molecular formula C16H12F3N3 B5550600 N-(4-methylphenyl)-2-(trifluoromethyl)-4-quinazolinamine](/img/structure/B5550600.png)
N-(4-methylphenyl)-2-(trifluoromethyl)-4-quinazolinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinazolinamine derivatives, including N-(4-methylphenyl)-2-(trifluoromethyl)-4-quinazolinamine, are of significant interest in medicinal chemistry due to their diverse biological activities. These compounds are synthesized for various pharmacological investigations, particularly as antihistaminic agents, among other activities.
Synthesis Analysis
The synthesis of quinazolinamine derivatives often involves cyclization reactions of hydrazino-quinazolinone with one-carbon donors or electrophiles. For example, the synthesis of 1-substituted-4-(2-methylphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones was achieved by cyclization of 2-hydrazino-3-(2-methylphenyl)-3H-quinazolin-4-one with various one-carbon donors (Alagarsamy et al., 2008).
Molecular Structure Analysis
The molecular structure of quinazolinamine derivatives is characterized by X-ray diffraction methods, confirming the planarity of the quinazoline moiety and its substituents. This structural feature is crucial for the biological activity of these compounds (Rajnikant et al., 2001).
Scientific Research Applications
Synthesis and Antiviral Activity
A study detailed the synthesis of new (quinazolin-4-ylamino)methylphosphonates via microwave irradiation, with some compounds exhibiting antiviral activities against Tobacco mosaic virus (TMV) (Luo et al., 2012).
Hypolipidemic Activities
Research on novel 2-[4-[(diethoxyphosphoryl)methyl]phenyl]quinazolines and 4(3H)-quinazolinones, including derivatives, demonstrated hypolipidemic effects by increasing lipoprotein lipase activity and reducing triglyceride and cholesterol levels (Kurogi et al., 1996).
Antibacterial Activity
A series of N2,N4-disubstituted quinazoline-2,4-diamines were synthesized and tested against multidrug-resistant Staphylococcus aureus, identifying compounds with low micromolar minimum inhibitory concentrations (MICs) (Van Horn et al., 2014).
Antitumor and Antimalarial Properties
Another study synthesized 6-[(phenylamino)methyl]-2,4-quinazolinediamines with potent antimalarial, antibacterial, and antitumor activities, highlighting trimetrexate for its broad spectrum of antitumor effects (Elslager et al., 1983).
Optoelectronic Material Applications
Quinazolines have been extensively researched for their applications in electronic devices, luminescent elements, and photoelectric conversion elements due to their electroluminescent properties. This includes the creation of novel materials for organic light-emitting diodes and colorimetric pH sensors (Lipunova et al., 2018).
H1-Antihistaminic Agents
Research on novel 4-benzyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones has shown promising results as H1-antihistaminic agents, offering protection against histamine-induced bronchospasm in guinea pigs (Alagarsamy et al., 2007).
Antimicrobial, Analgesic, and Anti-inflammatory Activities
A novel series of quinazoline-4-one/4-thione derivatives were synthesized and screened for antimicrobial, analgesic, and anti-inflammatory properties, revealing compounds with significant activity profiles (Dash et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-methylphenyl)-2-(trifluoromethyl)quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3/c1-10-6-8-11(9-7-10)20-14-12-4-2-3-5-13(12)21-15(22-14)16(17,18)19/h2-9H,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHDEIXIJLOYSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-2-(trifluoromethyl)-4-quinazolinamine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.